molecular formula C9H6F2N4O3 B11055039 3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide

3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide

Cat. No.: B11055039
M. Wt: 256.17 g/mol
InChI Key: CERXKUDOYOKRQA-UHFFFAOYSA-N
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Description

2-AMINO-3-(AMINOCARBONYL)-6,7-DIFLUORO-1,4-QUINOXALINEDIIUMDIOLATE is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3-(AMINOCARBONYL)-6,7-DIFLUORO-1,4-QUINOXALINEDIIUMDIOLATE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2,3-difluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline core. Subsequent functionalization steps introduce the amino and aminocarbonyl groups. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3-(AMINOCARBONYL)-6,7-DIFLUORO-1,4-QUINOXALINEDIIUMDIOLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, leading to diverse quinoxaline derivatives.

Scientific Research Applications

2-AMINO-3-(AMINOCARBONYL)-6,7-DIFLUORO-1,4-QUINOXALINEDIIUMDIOLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-AMINO-3-(AMINOCARBONYL)-6,7-DIFLUORO-1,4-QUINOXALINEDIIUMDIOLATE involves its interaction with specific molecular targets and pathways. The amino and aminocarbonyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The difluoro groups may enhance the compound’s stability and reactivity, contributing to its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives with different substituents, such as:

  • 2-AMINO-3-(AMINOCARBONYL)-1,4-QUINOXALINEDIIUMDIOLATE
  • 2-AMINO-3-(AMINOCARBONYL)-6,7-DICHLORO-1,4-QUINOXALINEDIIUMDIOLATE
  • 2-AMINO-3-(AMINOCARBONYL)-6,7-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE

Uniqueness

The uniqueness of 2-AMINO-3-(AMINOCARBONYL)-6,7-DIFLUORO-1,4-QUINOXALINEDIIUMDIOLATE lies in the presence of difluoro groups, which can significantly influence its chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and potential biological activities compared to other quinoxaline derivatives.

Properties

Molecular Formula

C9H6F2N4O3

Molecular Weight

256.17 g/mol

IUPAC Name

3-amino-6,7-difluoro-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide

InChI

InChI=1S/C9H6F2N4O3/c10-3-1-5-6(2-4(3)11)15(18)8(12)7(9(13)16)14(5)17/h1-2H,12H2,(H2,13,16)

InChI Key

CERXKUDOYOKRQA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)[N+](=C(C(=[N+]2[O-])C(=O)N)N)[O-]

Origin of Product

United States

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